Cas no 483-17-0 (Cephaeline)

Cephaeline structure
Cephaeline structure
Productnaam:Cephaeline
CAS-nummer:483-17-0
MF:C28H38N2O4
MW:466.6123
CID:330838
PubChem ID:442195

Cephaeline Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
    • (1'β)-7',10,11-Trimethoxyemetan-6'-ol
    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
    • CEPHAELINE
    • 10,11,7'-Trimethoxy-emetan-6'-ol
    • Cephaelin
    • 7',10,11-Trimethoxyemetan-6'-ol
    • Desmethylemetine
    • QA971541A1
    • Dihydropsychotrine
    • Cepheline
    • NSC32944
    • Cephaelinel
    • (-)-Cephaeline
    • Prestwick2_000428
    • Prestwick3_000428
    • Prestwick1_000428
    • Prestwick0_000428
    • BSPBio_000416
    • SPBio_002355
    • CEPHAELINE [MI]
    • AKOS030242139
    • NS00041514
    • HY-N4118
    • ACon1_001325
    • NCGC00180626-04
    • MEGxp0_001992
    • SR-02000000200-1
    • CHEMBL255708
    • CHEBI:3533
    • SCHEMBL181711
    • GNF-Pf-307
    • NCI60_002878
    • 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
    • 5483-17-0
    • 5853-29-2
    • Q5063249
    • C09390
    • BRD-K80348542-001-01-4
    • DTXSID501016520
    • 483-17-0
    • BDBM50478475
    • CS-0032129
    • Emetan-6'-ol, 7',10,11-trimethoxy-
    • 1ST162321
    • (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • UNII-QA971541A1
    • Thiazole, 2-iodo-5-methyl-
    • EINECS 207-591-6
    • BPBio1_000458
    • Alangine B
    • MS-28608
    • (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
    • BRD-K80348542-339-03-4
    • DTXCID401474711
    • G60956
    • (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • GLXC-20548
    • DTGZHCFJNDAHEN-OZEXIGSWSA-N
    • DA-62210
    • Cephaeline
    • Inchi: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
    • InChI-sleutel: DTGZHCFJNDAHEN-OZEXIGSWSA-N
    • LACHT: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]

Berekende eigenschappen

  • Exacte massa: 466.283158g/mol
  • Oppervlakte lading: 0
  • XLogP3: 4.4
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 6
  • Monoisotopische massa: 466.283158g/mol
  • Monoisotopische massa: 466.283158g/mol
  • Topologisch pooloppervlak: 63.2Ų
  • Zware atoomtelling: 34
  • Complexiteit: 664
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 466.6

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 115.5 ºC
  • Kookpunt: 569.42°C (rough estimate)
  • Brekindex: 1.5800 (estimate)
  • Oplosbaarheid: Almost insoluble (0.061 g/l) (25 º C),
  • PSA: 63.19000
  • LogboekP: 4.90710
  • Specifieke rotatie: D20 -43.4° (c = 2 in chloroform)

Cephaeline Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 1544
  • Verpakkingsgroep:III
  • Veiligheidstermijn:6.1(b)
  • Gevaarklasse:6.1(b)
  • PackingGroup:III

Cephaeline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-0032129-1mg
Cephaeline
483-17-0 98.41%
1mg
$230.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-50 mg
Cephaeline
483-17-0 99.88%
50mg
¥14987.00 2022-04-26
TRC
C256700-10mg
Cephaeline
483-17-0
10mg
$ 959.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-207417-1 mg
Cephaeline,
483-17-0
1mg
¥2,482.00 2023-07-10
ChemScence
CS-0032129-5mg
Cephaeline
483-17-0 98.41%
5mg
$450.0 2022-04-27
TargetMol Chemicals
TN1480-1 mL * 10 mM (in DMSO)
Cephaeline
483-17-0 99.88%
1 mL * 10 mM (in DMSO)
¥ 4760 2023-09-15
TargetMol Chemicals
TN1480-1 mg
Cephaeline
483-17-0 99.88%
1mg
¥ 2,190 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP0330-100mg
Cephaeline
483-17-0 98%
100mg
$350 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-207417-1mg
Cephaeline,
483-17-0
1mg
¥2482.00 2023-09-05
1PlusChem
1P00DDSE-10mg
cephaeline
483-17-0 98%
10mg
$609.00 2025-02-26

Cephaeline Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:483-17-0)Cephaeline
A1203405
Zuiverheid:99%/99%/99%/99%/99%/99%
Hoeveelheid:5mg/10mg/25mg/50mg/100mg/20mg
Prijs ($):229.0/362.0/593.0/826.0/1115.0/211.0